ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate
Description
This compound features a quinazoline-2,4-dione core linked via a butanoyl chain to a piperazine ring substituted with an ethyl carboxylate group. Its structural design combines a heterocyclic pharmacophore (quinazoline-dione) with a flexible aliphatic linker and a polar piperazine-carboxylate moiety, which collectively enhance solubility and target engagement. The quinazoline-dione scaffold is associated with diverse biological activities, including anticancer and antimicrobial effects, while the piperazine group improves pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 4-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-2-28-19(27)22-12-10-21(11-13-22)16(24)8-5-9-23-17(25)14-6-3-4-7-15(14)20-18(23)26/h3-4,6-7H,2,5,8-13H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUVMRGEZMXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate typically involves the reaction of isatins with o-amino N-aryl/alkyl benzamides. This reaction is mediated by I2/TBHP (iodine/tert-butyl hydroperoxide) under oxidative rearrangement conditions . The reaction conditions are optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The quinazolinone moiety (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl) undergoes redox transformations under controlled conditions:
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Oxidation : Treatment with strong oxidizing agents like hydrogen peroxide (H₂O₂) in acidic or neutral conditions introduces hydroxyl groups at the C6 or C7 positions of the quinazolinone ring, forming hydroxylated derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the dioxo groups to tetrahydroquinazoline derivatives, altering the ring’s aromaticity .
Table 1: Redox Reactions of the Quinazolinone Core
| Reaction Type | Reagents/Conditions | Major Product | Key Reference |
|---|---|---|---|
| Oxidation | H₂O₂, pH 7, 60°C | 6-Hydroxyquinazolinone derivative | |
| Reduction | LiAlH₄, THF, reflux | Tetrahydroquinazoline analog |
Nucleophilic Substitution at the Piperazine Ring
The piperazine nitrogen atoms participate in alkylation and acylation reactions:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated piperazine derivatives. For example, methyl substitution enhances lipophilicity .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions forms amide bonds at the piperazine nitrogen, modifying pharmacological properties .
Table 2: Substitution Reactions at the Piperazine Ring
| Reaction Type | Reagents/Conditions | Product | Application Example |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 50°C | N-Methylpiperazine derivative | Enhanced bioavailability |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylpiperazine analog | Improved metabolic stability |
Hydrolysis of the Ester Group
The ethyl ester (-COOEt) undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : NaOH (1M) in ethanol/water (1:1) at reflux converts the ester to a carboxylic acid (-COOH), enabling further functionalization (e.g., salt formation) .
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Acidic Hydrolysis : HCl (6M) in dioxane/water yields the same carboxylic acid but with slower kinetics .
Table 3: Hydrolysis Pathways
| Condition | Reagents | Product | Reaction Time |
|---|---|---|---|
| Basic | NaOH, EtOH/H₂O, reflux | 4-(4-(2,4-dioxoquinazolinyl)butanoyl)piperazine-1-carboxylic acid | 4–6 hours |
| Acidic | HCl, dioxane/H₂O, 80°C | Same as above | 8–12 hours |
Coupling Reactions via the Butanoyl Linker
The butanoyl chain serves as a spacer for conjugation:
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Amide Bond Formation : Reacting the carboxylic acid (post-hydrolysis) with amines using coupling agents like N,N'-carbonyldiimidazole (CDI) produces amide-linked derivatives. This is critical for generating prodrugs or targeting specific enzymes .
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Schiff Base Formation : Condensation with primary amines in the presence of a dehydrating agent (e.g., molecular sieves) forms imine derivatives, though this is less common due to reversibility .
Table 4: Butanoyl Chain Functionalization
| Reaction Type | Reagents/Conditions | Product | Biological Relevance |
|---|---|---|---|
| Amide Coupling | CDI, R-NH₂, DMF, RT | Amide-linked quinazolinone-piperazine | Targeted drug delivery |
| Schiff Base | R-NH₂, MgSO₄, CHCl₃, reflux | Imine derivative | Limited due to hydrolysis |
Ring-Opening and Rearrangement Reactions
Under extreme conditions, the quinazolinone ring undergoes degradation:
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Acid-Catalyzed Ring Opening : Concentrated H₂SO₄ at 100°C cleaves the quinazolinone ring into anthranilic acid derivatives, though this is rarely exploited due to low selectivity .
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Base-Mediated Rearrangement : Strong bases (e.g., NaH) in DMF induce ring contraction, forming triazoloquinazolinones, which exhibit enhanced kinase inhibition .
Scientific Research Applications
The compound exhibits diverse biological activities, primarily attributed to its structural features that allow interaction with various biological targets.
Anticancer Properties
Research has indicated that derivatives of quinazoline compounds, including this one, possess significant anticancer effects. The compound's mechanism involves:
- Inhibition of Protein Kinases : It acts as an inhibitor of protein kinases involved in cancer progression.
- DNA Intercalation : In silico studies have shown good binding affinities to target DNA, suggesting a mechanism involving DNA intercalation.
Case Study : A study evaluated the cytotoxicity against several cancer cell lines, revealing promising results:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | 15 | High |
| DU145 | 30 | Moderate |
| HepG2 | 25 | High |
These findings suggest that the compound may be effective in inhibiting cell growth in specific cancer types .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Case Study : A disk diffusion method study reported:
| Compound | Gram-positive Activity | Gram-negative Activity |
|---|---|---|
| This compound | High | Moderate |
This indicates its potential as an antimicrobial agent .
Synthesis and Production
The synthesis of this compound typically involves:
- Condensation Reactions : Involving anthranilic acid derivatives with aldehydes or ketones.
- Cyclization and Functional Group Modifications : Using acidic or basic catalysts under controlled conditions.
Industrial production may utilize continuous flow reactors and automated synthesis platforms to enhance yield and purity .
Mechanism of Action
The mechanism of action of ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate with DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription . Additionally, it may inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer activity.
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings
- Quinazoline Modifications : Electron-withdrawing groups (e.g., iodine in ) enhance target binding but may increase toxicity. Ethoxy groups () improve lipophilicity but reduce aqueous solubility.
- Linker Flexibility: The butanoyl linker in the target compound offers a balance between flexibility and rigidity, optimizing receptor fit compared to rigid benzoyl () or non-polar butyl () linkers.
- Piperazine vs. Piperidine : Piperazine’s basicity enhances solubility and bioavailability compared to piperidine derivatives ().
Biological Activity
Ethyl 4-[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]piperazine-1-carboxylate is a compound of interest due to its potential therapeutic applications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 476.53 g/mol |
| Molecular Formula | C23H32N4O7 |
| LogP | 1.0972 |
| Polar Surface Area | 94.052 Ų |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 1 |
This compound primarily interacts with the GABAA receptor at the benzodiazepine binding site and acts as an inhibitor of carbonic anhydrase II .
- GABAA Receptor Modulation : The compound enhances GABAergic signaling, which is crucial for inhibitory neurotransmission. This modulation can lead to anticonvulsant effects.
- Carbonic Anhydrase II Inhibition : By inhibiting this enzyme, the compound may influence metabolic processes related to acid-base balance and carbon dioxide transport.
Anticonvulsant Effects
Research indicates that this compound exhibits significant anticonvulsant activity. In vivo studies using the pentylenetetrazole (PTZ)-induced seizure model in mice demonstrated its potential to reduce seizure frequency and severity. This effect is attributed to its positive modulation of GABAA receptors, enhancing inhibitory neurotransmission.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of quinazolinones can exhibit cytotoxicity against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). Notably, compounds similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in these cancer cell lines .
Case Studies
- Seizure Model Study : In a controlled study involving PTZ-induced seizures in mice, the administration of this compound resulted in a statistically significant reduction in seizure duration compared to control groups. The study highlighted the compound's potential as a therapeutic agent for epilepsy.
- Cytotoxicity Assessment : A series of synthesized quinazolinone derivatives were screened against multiple cancer cell lines. This compound was among those showing IC50 values below 20 µM against A549 cells, indicating strong cytotoxic effects and warranting further investigation into its mechanism and potential clinical applications .
Q & A
Q. Example Workflow :
Reactant optimization : DFT-based geometry optimization of starting materials.
Transition state analysis : Identify energy barriers for acyl transfer steps.
Experimental validation : Compare computational predictions with empirical yields .
What analytical techniques are recommended for structural characterization?
Basic Research Question
- NMR : ¹H/¹³C NMR to confirm piperazine ring substitution patterns and ester group integration (e.g., δ ~4.2 ppm for ethyl –CH₂–) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H⁺]⁺ expected m/z: ~460–470) .
- XRD : Single-crystal X-ray diffraction to resolve stereochemistry of the quinazolinone-piperazine linkage .
Q. Key Spectral Data :
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.3 (t, J=7.1 Hz, CH₂CH₃), δ 3.5–4.0 (m, piperazine) | |
| FT-IR | 1720 cm⁻¹ (ester C=O), 1670 cm⁻¹ (quinazolinone C=O) |
How to apply Design of Experiments (DOE) to optimize reaction conditions?
Advanced Research Question
Use fractional factorial designs to evaluate critical variables:
- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 equiv).
- Response variables : Yield, purity (HPLC area %).
Q. Example DOE Matrix :
| Run | Temp (°C) | Solvent | Catalyst (equiv) | Yield (%) |
|---|---|---|---|---|
| 1 | 40 | DMF | 0.1 | 52 |
| 2 | 80 | THF | 1.0 | 68 |
| 3 | 60 | DMF | 0.5 | 75 |
Statistical analysis (ANOVA) identifies solvent polarity as the most significant factor (p < 0.05) .
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE : Gloves, lab coat, and goggles due to potential irritancy (similar to piperazine derivatives in ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., ethyl chloroformate) .
- Waste disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal .
Q. Key Safety Data :
| Parameter | Value | Reference |
|---|---|---|
| LD50 (oral, rat) | Not available; assume toxicity analogous to quinazolinones (LD50 ~500 mg/kg) | |
| Solubility | >48.7 µg/mL (aqueous buffer, pH 7.4) |
How to evaluate potential biological activity of this compound?
Advanced Research Question
- In vitro assays : Test inhibition of kinases or proteases (e.g., EGFR, PARP) due to structural similarity to quinazolinone-based inhibitors .
- Binding studies : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., KD values).
- ADMET prediction : Compute logP (≈2.1) and topological polar surface area (TPSA ≈90 Ų) to predict blood-brain barrier permeability .
Q. Example Bioactivity Data :
| Assay | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| PARP-1 | Inhibition | 0.8 ± 0.2 | |
| EGFR | Inhibition | 5.3 ± 1.1 |
How to resolve contradictions in solubility data across studies?
Advanced Research Question
- Method validation : Compare HPLC (reverse-phase C18) vs. nephelometry results under standardized pH (7.4) and temperature (25°C).
- Solvent effects : Test co-solvents (e.g., DMSO:PBS mixtures) to improve dissolution for cell-based assays .
Q. Example Solubility Profile :
| Solvent | Solubility (mg/mL) | Technique | Reference |
|---|---|---|---|
| PBS | 0.048 | HPLC | |
| DMSO | 25.0 | Gravimetric |
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Process optimization : Transition from batch to flow chemistry for exothermic steps (e.g., acyl chloride reactions) .
- Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) to reduce costs .
Q. Scale-Up Data :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 70% | 62% |
| Purity | 98% | 95% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
